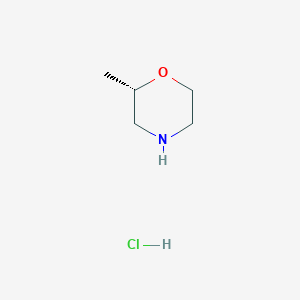
7-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine
Overview
Description
7-Chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine (CMPBT) is an organic compound that has a wide range of applications in scientific research. It is a heterocyclic amine that is composed of a benzothiazole ring, a pyridine ring, and a methyl group. CMPBT is a versatile compound due to its ability to form complexes with a variety of metals and to act as a ligand in coordination chemistry. CMPBT has been studied extensively in the fields of medicinal chemistry, biochemistry, and drug design.
Scientific Research Applications
Synthesis and Structural Characterization
- A study highlighted the synthesis of derivatives including pyrido[2,1-b][1,3]benzothiazoles, demonstrating the utility of 7-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine in the synthesis of complex heterocyclic compounds (Potikha, 2010).
- The crystal structure of a related compound, N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, was determined, providing insights into the geometric and structural properties of such compounds (Yıldırım et al., 2006).
Chemical Reactions and Transformations
- Research involving the synthesis of 1,3-benzothiazol-2(3H)-one and its derivatives showcases the versatility of benzothiazole compounds in chemical transformations and their potential in producing various biologically active molecules (Velikorodov et al., 2011).
- Another study focused on the synthesis and transformations of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole, underlining the chemical reactivity of benzothiazole derivatives and their application in the synthesis of complex organic molecules (El’chaninov et al., 2018).
Biological Imaging and Sensing Applications
- Zinpyr family sensors were synthesized for biological imaging applications, demonstrating the potential of benzothiazole derivatives as components in fluorescent sensors, providing valuable tools for biological and chemical sensing (Nolan et al., 2006).
Catalytic and Synthesis Applications
- Research into diiron(III) complexes involving benzothiazole ligands underscored the role of such compounds in mimicking natural enzymes and catalyzing hydroxylation reactions, indicating the potential of benzothiazole derivatives in catalysis and synthetic chemistry (Sankaralingam & Palaniandavar, 2014).
properties
IUPAC Name |
7-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3S/c1-9-2-3-11(15)13-12(9)18-14(19-13)17-8-10-4-6-16-7-5-10/h2-7H,8H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNBMDOAUPLVJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NCC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B1390867.png)



![(S)-N-[(1E)-(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B1390874.png)



![Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B1390881.png)



![5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione](/img/structure/B1390888.png)
